

Technical Guide: 6-Acetylpyrimidine-2,4(1H,3H)-dione

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Compound of Interest

Compound Name: 6-Acetylpyrimidine-2,4(1h,3h)-dione

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Acetylpyrimidine-2,4(1H,3H)-dione**, a pyrimidine derivative with potential applications in drug discovery and development. This document covers the compound's chemical identity, a detailed plausible synthesis protocol, and an exploration of its anticipated biological activities, including antimicrobial and anticancer properties, based on structurally related compounds. Experimental protocols for the evaluation of these activities are also detailed. Furthermore, a representative signaling pathway potentially modulated by this class of compounds is illustrated to provide context for its mechanism of action.

Chemical Identity and Nomenclature

Initial searches for "**6-Acetylpyrimidine-2,4(1H,3H)-dione**" did not yield a specific CAS number for a compound with this exact nomenclature. However, the closely related and more commonly indexed compound is 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-acetyl-6-methyluracil. It is highly probable that this is the compound of interest. This guide will focus on the latter, well-documented compound.

Table 1: Chemical and Physical Properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

Property	Value	Reference
CAS Number	22293-60-3	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1] [2]
Molecular Weight	168.15 g/mol	[1] [2]
Appearance	White crystalline solid	[3]
SMILES	CC1=C(C(=O)NC(=O)N1)C(=O)C	[2]
InChI Key	YVGRMDHVDOHDAF-UHFFFAOYSA-N	[2]

Synthesis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

While a specific protocol for the direct synthesis of 5-acetyl-6-methyluracil was not found, a plausible and efficient method can be adapted from the well-established synthesis of its close analog, 6-methyluracil, which involves the condensation of a β -ketoester with urea.[\[4\]](#)[\[5\]](#) The likely starting material for the target compound would be ethyl 2-acetylacetooacetate.

Proposed Experimental Protocol: Synthesis via Urea Condensation

This protocol is adapted from the synthesis of 6-methyluracil from ethyl acetoacetate and urea.[\[4\]](#)

Materials:

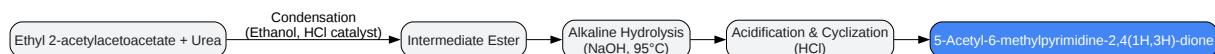
- Ethyl 2-acetylacetooacetate
- Urea, finely powdered
- Absolute Ethanol
- Concentrated Hydrochloric Acid

- Sodium Hydroxide
- Deionized Water
- Ether

Procedure:

- In a 5-inch crystallizing dish, prepare a mixture of ethyl 2-acetylacetooacetate (1.23 moles), finely powdered urea (1.33 moles), absolute ethanol (25 cc), and ten drops of concentrated hydrochloric acid.
- Thoroughly mix the reagents. Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.
- Allow the mixture to stand until a solid, dry cake of the intermediate ester is formed.
- Grind the crude intermediate ester to a fine powder.
- Prepare a solution of sodium hydroxide (2 moles) in 1.2 L of water and heat to 95°C.
- Stir the powdered intermediate into the hot sodium hydroxide solution.
- Once a clear solution is obtained, cool it to 65°C.
- Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring continuously.
- The 5-acetyl-6-methyluracil is expected to precipitate almost immediately.
- Cool the mixture thoroughly in an ice bath to ensure complete precipitation.
- Collect the product by filtration using a Büchner funnel.
- Wash the collected solid with cold water, followed by a wash with cold ethanol, and finally with ether.

- Air-dry the purified product. For further purification, recrystallization from glacial acetic acid can be performed.



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Figure 1: Proposed synthesis workflow for 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.

Biological Activity

While specific biological activity data for 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is not extensively reported, the pyrimidine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds. Derivatives of the closely related 6-methyluracil have demonstrated notable antimicrobial and anticancer activities.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.^[6] Studies on various substituted uracils have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil derivatives have shown high antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.1-10 µg/ml.^[7]

Table 2: Antimicrobial Activity of Selected 6-Substituted Uracil Derivatives (Illustrative Examples)

Compound ID	Test Organism	Inhibition Zone (mm)	MIC (µg/mL)	Reference
6b	Staphylococcus aureus	-	Moderate Activity	[8]
6h	Staphylococcus aureus	-	Potent Activity	[8]
6h	Bacillus subtilis	-	Potent Activity	[8]
6h	Escherichia coli	-	Potent Activity	[8]
Thietanyl/Dioxothietanyl derivatives of 6-methyluracil	S. aureus, E. coli, P. vulgaris, K. pneumoniae, etc.	-	0.1 - 10	[7]

Note: This table presents data for structurally related compounds to indicate the potential antimicrobial profile of the target compound.

Anticancer Activity and Kinase Inhibition

The pyrimidine nucleus is a core structure in many anticancer drugs.[9] These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[10] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby inducing cell cycle arrest and apoptosis. [11]

While the specific kinase inhibitory profile of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione has not been reported, its structural similarity to known kinase inhibitors suggests it may be a candidate for investigation in this area.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Agar Disc-Diffusion Method

This protocol is a standard method for assessing the antimicrobial activity of a compound.[\[8\]](#)

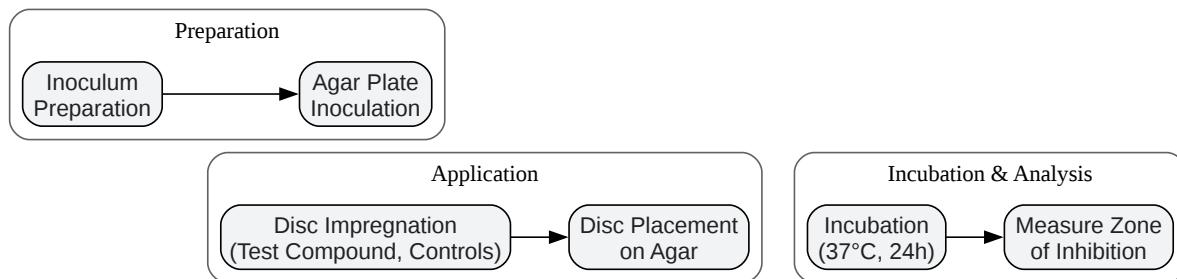
Materials:

- Mueller-Hinton agar
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Sterile 8 mm filter paper discs
- Test compound solution in a suitable solvent (e.g., DMSO)
- Standard antibiotic solution (e.g., Gentamicin)
- Solvent control

Procedure:

- Prepare and sterilize Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri dishes.
- Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
- Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.
- Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 200 μ g/disc).
- Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent), onto the surface of the inoculated agar plates.
- Incubate the plates at 37°C for 24 hours.

- Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.



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Figure 2: Workflow for the Agar Disc-Diffusion Antimicrobial Assay.

In Vitro Kinase Inhibition Assay

This is a general workflow to assess the potential of the compound to inhibit a specific kinase (e.g., a Cyclin-Dependent Kinase).

Materials:

- Recombinant human kinase (e.g., CDK2/Cyclin E)
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Test compound at various concentrations
- Kinase assay buffer
- Detection reagent (e.g., luminescence-based, fluorescence-based, or radioactive)
- Microplate reader

Procedure:

- In the wells of a microplate, add the kinase assay buffer, the substrate peptide, and the test compound at a range of concentrations.
- Initiate the kinase reaction by adding a solution of the recombinant kinase and ATP.
- Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 30°C).
- Stop the reaction and add the detection reagent. This reagent will typically measure the amount of phosphorylated substrate or the remaining ATP.
- Read the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
- The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor required to reduce kinase activity by 50%).

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a likely mechanism of action for biologically active analogs of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is the modulation of cell cycle progression through the inhibition of Cyclin-Dependent Kinases (CDKs).

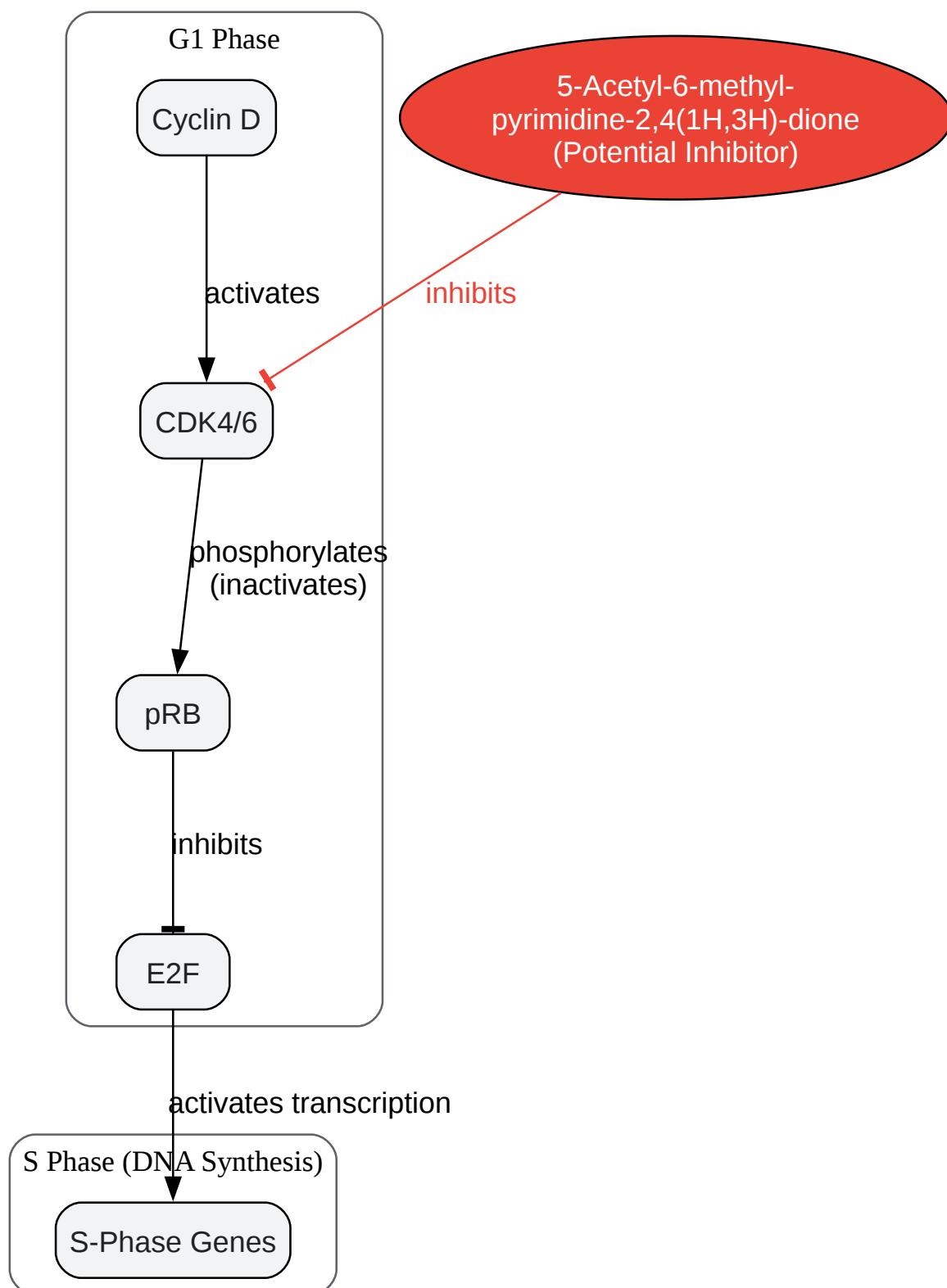
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Figure 3: Potential inhibition of the CDK4/6-pRB-E2F signaling pathway by a pyrimidine derivative.

Conclusion

5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a derivative of the versatile uracil scaffold, represents a compound of interest for further investigation in drug discovery. Based on the activities of structurally related compounds, it holds potential as an antimicrobial and anticancer agent, possibly through the inhibition of critical cellular enzymes like kinases. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and biological evaluation of this and similar pyrimidine derivatives. Further research is warranted to elucidate its specific biological activities and mechanism of action.

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